![molecular formula C13H16ClN3O2 B5134324 N~1~-(3-chlorophenyl)-1,4-piperidinedicarboxamide](/img/structure/B5134324.png)
N~1~-(3-chlorophenyl)-1,4-piperidinedicarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of N1-(3-chlorophenyl)-1,4-piperidinedicarboxamide and related compounds typically involves multi-step chemical reactions starting from basic piperidine or its derivatives. The specific synthesis route can vary based on the desired substitutions and the functional groups involved. For instance, compounds similar to N1-(3-chlorophenyl)-1,4-piperidinedicarboxamide have been synthesized through reactions involving alkylation, reduction of nitro groups, and further functional group transformations (Quan, 2006).
Molecular Structure Analysis
The molecular structure of N1-(3-chlorophenyl)-1,4-piperidinedicarboxamide is crucial for its chemical and biological properties. Structural studies, such as X-ray crystallography and NMR spectroscopy, provide insights into the compound's conformation, bond lengths, and angles, which in turn influence its reactivity and interactions. For example, similar compounds have been studied using density functional theory (DFT) and X-ray crystallography to understand their conformational preferences and electronic properties (Fatma et al., 2017).
Mechanism of Action
Target of Action
Related compounds such as (s)-n-(1-(3-chloro-4-fluorophenyl)-2-hydroxyethyl)-4-(4-(3-chlorophenyl)-1h-pyrazol-3-yl)-1h-pyrrole-2-carboxamide have been found to interact with the mitogen-activated protein kinase 1 .
Mode of Action
Related compounds such as 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine (3c-pep) have been found to be potent dopamine transporter ligands, suggesting a possible interaction with the dopamine transporter .
Biochemical Pathways
Related compounds such as chlorpropham have been found to be metabolized by bacillus licheniformis nkc-1, yielding 3-chloroaniline and 4-chlorocatechol as intermediates .
Pharmacokinetics
Related compounds such as (s)-n-(1-(3-chloro-4-fluorophenyl)-2-hydroxyethyl)-4-(4-(3-chlorophenyl)-1h-pyrazol-3-yl)-1h-pyrrole-2-carboxamide have been found to have unspecified absorption, distribution, metabolism, and elimination properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-N-(3-chlorophenyl)piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c14-10-2-1-3-11(8-10)16-13(19)17-6-4-9(5-7-17)12(15)18/h1-3,8-9H,4-7H2,(H2,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMNIINLURKLJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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